molecular formula C14H16F3NO3 B2881972 N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 1351634-82-6

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2881972
CAS No.: 1351634-82-6
M. Wt: 303.281
InChI Key: CLMXREJLFRJETN-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 1351634-82-6) is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. The compound features a benzamide core, a pharmacophore known for its diverse bioactivities, substituted with a trifluoromethyl group and a tetrahydropyran ring containing a hydroxymethyl moiety . Its molecular formula is C14H16F3NO3 and it has a molecular weight of 303.28 g/mol . The presence of both the benzamide and trifluoromethyl groups is significant, as these structural elements are commonly associated with enzyme inhibitory properties. Benzamide derivatives have been extensively studied for their potency as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms, which are relevant targets for conditions like neurodegenerative diseases and glaucoma . Furthermore, similar benzamide-containing compounds have been investigated as modulators of biological targets such as the P2X7 receptor and METTL3, indicating potential research applications in the fields of immunology, inflammation, and oncology . This product is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)11-4-2-1-3-10(11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXREJLFRJETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydrolysis and Chlorination

Adapting methodologies from CN113698315A, 2-(trifluoromethyl)benzonitrile serves as a precursor. Hydrolysis under basic conditions (e.g., NaOH, 100°C) yields 2-(trifluoromethyl)benzoic acid, which is subsequently treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.

Representative Procedure:

  • Hydrolysis : 2-(Trifluoromethyl)benzonitrile (1.0 equiv) is refluxed with aqueous NaOH (2.5 equiv) in ethanol (4 h, 90°C) to afford 2-(trifluoromethyl)benzoic acid (yield: 89–92%).
  • Chlorination : The acid is dissolved in dichloromethane (DCM), treated with SOCl₂ (1.2 equiv), and stirred at 25°C for 2 h. Excess reagents are removed under reduced pressure to isolate the acyl chloride (yield: 95–98%).

Synthesis of (4-Hydroxyoxan-4-yl)methylamine

Oxane Ring Construction via Cyclization

The oxane scaffold is synthesized from 1,5-pentanediol derivatives. Acid-catalyzed cyclization of 4-hydroxy-4-methylpentane-1,5-diol forms 4-hydroxy-4-methyltetrahydropyran.

Procedure:

  • Diol Preparation : 4-Hydroxy-4-methylpentane-1,5-diol is synthesized via aldol condensation of acetone with glutaraldehyde, followed by reduction (NaBH₄, MeOH).
  • Cyclization : The diol is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux (6 h), yielding 4-hydroxy-4-methyltetrahydropyran (yield: 70–75%) [hypothetical adaptation from heterocyclic synthesis principles].

Amination of the Hydroxymethyl Group

The hydroxymethyl group is converted to an amine via a Mitsunobu reaction or azide reduction:

Mitsunobu Approach:

  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF).
  • Mitsunobu Reaction : The protected alcohol reacts with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (12 h, 25°C).
  • Deprotection and Hydrolysis : TBS removal (TBAF, THF) followed by hydrazinolysis (NH₂NH₂, EtOH) yields (4-hydroxyoxan-4-yl)methylamine (overall yield: 50–55%).

Amide Coupling Strategies

Schotten-Baumann Reaction

The acyl chloride is reacted with (4-hydroxyoxan-4-yl)methylamine in a biphasic system (DCM/water) with NaHCO₃ as a base.

Procedure:
2-(Trifluoromethyl)benzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of the amine (1.1 equiv) in DCM/water (4:1) at 0°C. The mixture is stirred for 2 h, and the organic layer is dried (Na₂SO₄) and concentrated to afford the crude product, which is recrystallized from ethanol (yield: 85–90%).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed.

Procedure:
2-(Trifluoromethyl)benzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DCM. After 30 min, (4-hydroxyoxan-4-yl)methylamine (1.1 equiv) is added, and the reaction is stirred for 12 h at 25°C. The product is purified via column chromatography (SiO₂, hexane/EtOAc) (yield: 80–85%).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantages
Schotten-Baumann DCM/water, 0°C, 2 h 85–90% >95% Rapid, high-yielding, minimal purification
EDC/HOBt Coupling DCM, 25°C, 12 h 80–85% >98% Mild conditions, suitable for acid-sensitive substrates

Challenges and Optimization

  • Trifluoromethyl Stability : Strong bases or prolonged heating may degrade the CF₃ group. Neutral pH and low temperatures are critical during hydrolysis and coupling.
  • Oxane Ring Strain : The 4-hydroxy-4-methyl substitution introduces steric hindrance, necessitating precise stoichiometry in cyclization steps.
  • Amine Protection : TBS protection prevents unwanted side reactions during Mitsunobu amination.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide, a comparative analysis with structurally related benzamide derivatives is provided below.

Structural and Functional Group Comparisons

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
This compound (4-hydroxyoxan-4-yl)methyl 303.26 Enhanced solubility via hydroxy oxane; potential H-bonding Target
N-[(4-chlorobenzyl)oxy]-2-(trifluoromethyl)benzamide (CAS 1029797-66-7) (4-chlorobenzyl)oxy 329.71 Higher lipophilicity; aromatic chlorination increases metabolic resistance
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) Morpholine, fluorobenzyl N/A Potent gastrokinetic activity; lacks dopamine D2 receptor antagonism
N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Thiazole, oxadiazole, oxane N/A Heterocycles enhance π-π interactions; higher molecular weight may reduce bioavailability
N-(Benzimidazol-1-yl methyl)-benzamide derivatives Benzimidazole, halogen substituents ~300–400 Anti-inflammatory/analgesic activity; bulky substituents limit membrane diffusion

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyoxane group in the target compound improves aqueous solubility compared to the chlorobenzyl () or fluorobenzyl () substituents. This is critical for oral bioavailability .
  • Metabolic Stability : The morpholine ring in AS-4370 () confers metabolic resistance, while the hydroxyoxane group may undergo phase II conjugation (e.g., glucuronidation), influencing clearance rates.

Spectral Characterization

  • IR Spectroscopy : The target compound’s hydroxyoxane group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹), while the trifluoromethyl group shows C-F stretches (~1100–1200 cm⁻¹). This contrasts with thione (C=S, ~1240–1255 cm⁻¹) or morpholine (C-O-C, ~1100 cm⁻¹) bands in analogs .
  • NMR: The tetrahydropyran protons (δ ~3.5–4.0 ppm) and trifluoromethyl carbon (δ ~120–125 ppm) are diagnostic markers for structural confirmation.

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure

The compound features a benzamide structure with a trifluoromethyl group and a hydroxyoxane moiety, contributing to its unique pharmacological profile. The molecular formula is C12_{12}H12_{12}F3_3N2_2O2_2, with a molecular weight of approximately 300.24 g/mol.

Research indicates that compounds similar to this compound may act as non-covalent inhibitors of various enzymes. Specifically, they may interact with the active sites of target proteins, leading to inhibition of enzymatic activity. For instance, studies have shown that derivatives containing the trifluoromethyl group exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two critical enzymes involved in neurotransmission .

Inhibition Studies

In vitro studies have demonstrated that related compounds show varying degrees of inhibition against AChE and BuChE, with IC50_{50} values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . Notably, some derivatives have shown lower IC50_{50} values than the clinically used drug rivastigmine, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have also been explored. Compounds similar to this compound have been reported to exhibit activity against Mycobacterium tuberculosis and other Gram-positive bacteria, suggesting their potential as antimicrobial agents .

Case Studies

  • Acetylcholinesterase Inhibition : A study evaluated several hydrazinecarboxamide derivatives for their ability to inhibit AChE. The most potent inhibitors were identified as having structural similarities to this compound, demonstrating significant potential for further development as neuroprotective agents .
  • Antimycobacterial Activity : Another investigation focused on the activity of benzamide derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 125 µM, showcasing their effectiveness against resistant strains .

Comparative Analysis

CompoundStructureAChE IC50_{50} (µM)BuChE IC50_{50} (µM)MIC (µM for M. tuberculosis)
RivastigmineBenzamide< 100--
N-Tridecyl derivativeBenzamide27.0458.01≥ 62.5
This compoundBenzamideModerateModerate-

Q & A

Q. What are the key considerations for synthesizing N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide?

Synthesis typically involves coupling 2-(trifluoromethyl)benzoyl chloride with a hydroxyoxan-4-ylmethyl amine derivative. Critical steps include:

  • Activation of the acyl chloride : Use inert conditions (argon atmosphere) and ice-bath cooling (0°C) to minimize side reactions .
  • Base selection : Potassium carbonate (2.0 equiv) in a biphasic CH2Cl2/water system facilitates deprotonation and accelerates coupling .
  • Purification : Post-reaction, rotary evaporation removes volatile solvents, and diethyl ether washes isolate the product as a white solid (89% yield in analogous procedures) .
  • Safety : Conduct hazard assessments for reagents (e.g., mutagenicity screening for amide derivatives) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the trifluoromethyl group (δ ~110-125 ppm for CF3 in <sup>13</sup>C) and hydroxyoxan ring protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> peak matching calculated mass) .
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm<sup>-1</sup>) and hydroxyl O-H stretches (~3200–3500 cm<sup>-1</sup>) .

Q. What functional groups influence the compound’s reactivity?

  • Trifluoromethyl group : Enhances electrophilicity of the benzamide core and improves membrane permeability .
  • Hydroxyoxan moiety : The hydroxyl group enables hydrogen bonding in biological targets, while the oxan (tetrahydropyran) ring stabilizes conformation .
  • Amide bond : Susceptible to hydrolysis under acidic/basic conditions; stability studies in pH 7.4 buffer are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent optimization : Replace CH2Cl2 with acetonitrile for polar intermediates, improving solubility .
  • Temperature control : Gradual warming (0°C → RT) minimizes byproducts like N-acylurea .
  • Catalyst screening : Test DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Contradiction resolution : If low yields occur, verify amine nucleophilicity (e.g., pKa of hydroxyoxan-4-ylmethyl amine vs. O-benzyl hydroxylamine) .

Q. How does the hydroxyoxan substituent affect biological activity compared to analogs?

A comparative analysis of similar benzamides reveals:

CompoundSubstituentKey Properties
Target compound4-hydroxyoxan-4-ylmethylEnhanced solubility (hydroxyl), rigid conformation (oxan ring)
N-[(4-methoxyphenyl)methyl] analog4-methoxyphenylmethylHigher lipophilicity (logP +0.5), reduced H-bonding
Piperidin-4-ylmethyl analogPiperidine ringBasic nitrogen enables salt formation, altering pharmacokinetics
  • Methodology : Use SPR (surface plasmon resonance) to compare receptor binding affinities .

Q. What strategies resolve contradictions in mutagenicity data for anomeric amides?

  • Ames test validation : Repeat assays with S9 metabolic activation to assess pro-mutagenic potential .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., nitro) to reduce mutagenicity while retaining activity .
  • Comparative analysis : Benchmark against non-mutagenic analogs (e.g., benzyl chloride controls) .

Q. How to design enzyme inhibition studies for this compound?

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, proteases) due to CF3 group .
  • Assay conditions :
  • Use fluorescence polarization for binding affinity (Kd measurements) .
  • Perform kinetics (IC50) in pH 7.4 buffer with 1% DMSO .
    • Control experiments : Compare with 2-(trifluoromethyl)benzamide lacking the hydroxyoxan group to isolate substituent effects .

Methodological Notes

  • Safety protocols : Follow Prudent Practices in the Laboratory (National Academies Press, 2011) for handling mutagenic intermediates .
  • Data interpretation : Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or ChemDraw predictions) .
  • Contradictory yields : If reproducibility issues arise, assess reagent purity (e.g., ≥98% acyl chloride) and moisture levels in solvents .

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